1-Cyclopropylprop-2-yn-1-ol chemical properties
1-Cyclopropylprop-2-yn-1-ol chemical properties
An In-Depth Technical Guide to 1-Cyclopropylprop-2-yn-1-ol: Synthesis, Properties, and Synthetic Utility
Introduction
1-Cyclopropylprop-2-yn-1-ol is a chiral secondary alcohol that stands at the intersection of several key structural motifs in modern organic and medicinal chemistry. Its architecture, featuring a stereogenic carbinol center, a metabolically robust cyclopropyl group, and a synthetically versatile terminal alkyne, makes it a highly valuable building block for the synthesis of complex molecular targets. The cyclopropyl ring, in particular, is a sought-after component in drug design for its ability to confer metabolic stability and conformational rigidity.[1] This guide provides a comprehensive technical overview of 1-cyclopropylprop-2-yn-1-ol, detailing its synthesis, chemical properties, and broad-ranging applications for researchers, scientists, and drug development professionals.
It is important to note that while the synthetic routes to this molecule are well-established in principle, specific experimental spectroscopic and physicochemical data for this exact compound are limited in publicly accessible literature. Therefore, this guide combines available data with well-established principles of organic chemistry and data from analogous structures to provide a robust and predictive profile.
Section 1: Chemical Identity and Physicochemical Properties
Proper identification and an understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical entity in a research and development setting.
Table 1: Chemical Identifiers for 1-Cyclopropylprop-2-yn-1-ol
| Identifier | Value |
| IUPAC Name | 1-cyclopropylprop-2-yn-1-ol |
| CAS Number | 1656-85-5 (for racemic form)[1] |
| Molecular Formula | C₆H₈O[1] |
| Molecular Weight | 96.13 g/mol [1] |
Table 2: Physicochemical Properties of 1-Cyclopropylprop-2-yn-1-ol
| Property | Value | Source & Notes |
| Boiling Point | 78-79 °C at 10 Torr | [1] Experimentally determined under reduced pressure. Boiling point at atmospheric pressure is expected to be significantly higher. |
| pKa (Predicted) | 12.91 ± 0.10 | [1] Predicted value for the hydroxyl proton, indicating weak acidity typical of an alcohol. |
| LogP (Predicted) | 0.39 | [1] Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |
Section 2: Synthesis of 1-Cyclopropylprop-2-yn-1-ol
The most direct and widely employed method for the synthesis of chiral propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol is the asymmetric addition of a terminal alkyne to an aldehyde.[1][2] This involves the reaction of an ethynyl organometallic reagent with cyclopropanecarboxaldehyde in the presence of a chiral catalyst.
Caption: General workflow for the asymmetric synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
Experimental Protocol: Asymmetric Synthesis
This protocol is based on established methods for the asymmetric alkynylation of aldehydes.[1][2]
-
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), a chiral ligand such as (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) is dissolved in an anhydrous solvent like dichloromethane (DCM). To this solution, a metal salt, for example, titanium(IV) isopropoxide (Ti(O-iPr)₄), is added, and the mixture is stirred to form the chiral catalyst complex.
-
Reaction Setup: In a separate flame-dried flask under Argon, cyclopropanecarboxaldehyde (1.0 equivalent) is dissolved in anhydrous solvent (e.g., toluene) and cooled to 0 °C.
-
Addition of Reagents: The pre-formed chiral catalyst solution is added to the cooled aldehyde solution. Subsequently, a solution of ethynylmagnesium bromide (typically 0.5 M in THF, ~1.2 equivalents) is added dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-cyclopropylprop-2-yn-1-ol.[1]
-
Chiral Analysis: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Section 3: Spectroscopic Properties (Predicted)
Note: The following spectroscopic data are predicted based on established principles and data from analogous compounds, as experimental spectra for 1-cyclopropylprop-2-yn-1-ol are not widely available.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
-
δ ~4.0-4.2 ppm (d, 1H): The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to be a doublet, coupled to the methine proton of the cyclopropyl group.
-
δ ~2.5 ppm (s, 1H): The terminal acetylenic proton is typically a sharp singlet.
-
δ ~2.0-3.0 ppm (br s, 1H): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
-
δ ~1.0-1.5 ppm (m, 1H): The methine proton of the cyclopropyl group.
-
δ ~0.2-0.8 ppm (m, 4H): The four methylene protons of the cyclopropyl group will appear as complex multiplets in the upfield region, characteristic of cyclopropyl rings.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
-
δ ~85 ppm: The internal sp-hybridized carbon of the alkyne.
-
δ ~75 ppm: The terminal sp-hybridized carbon of the alkyne.
-
δ ~65-70 ppm: The carbinol carbon (C-OH).
-
δ ~15-20 ppm: The methine carbon of the cyclopropyl group.
-
δ ~0-5 ppm: The two methylene carbons of the cyclopropyl group, which are typically found at very high field.[3]
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3400 (broad) | O-H | Stretching |
| ~3300 (sharp) | C≡C-H | Stretching |
| ~2100 (weak) | C≡C | Stretching |
| ~1050-1150 | C-O | Stretching |
| ~3080, ~3000 | Cyclopropyl C-H | Stretching |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 96 corresponding to the molecular formula C₆H₈O would be expected, although it may be of low intensity in electron ionization (EI) mass spectrometry.
-
Major Fragments: Common fragmentation pathways for alcohols include the loss of water (M-18, m/z = 78) and alpha-cleavage. Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would lead to a fragment at m/z = 55.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic versatility of 1-cyclopropylprop-2-yn-1-ol stems from the reactivity of its two key functional groups: the secondary alcohol and the terminal alkyne.
Oxidation to 1-Cyclopropylprop-2-yn-1-one
The secondary alcohol can be readily oxidized to the corresponding ketone, 1-cyclopropylprop-2-yn-1-one, using a variety of standard oxidizing agents. This ynone is a valuable intermediate for further synthetic transformations.
Caption: Oxidation of 1-cyclopropylprop-2-yn-1-ol to the corresponding ynone.
Representative Protocol (PCC Oxidation): To a stirred solution of 1-cyclopropylprop-2-yn-1-ol in anhydrous DCM, pyridinium chlorochromate (PCC, ~1.5 equivalents) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated under reduced pressure to yield the crude ketone, which can be further purified by chromatography.
Alkyne-Based Coupling Reactions
The terminal alkyne is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[4]
Caption: Sonogashira coupling of 1-cyclopropylprop-2-yn-1-ol.
General Protocol: In a Schlenk flask under an inert atmosphere, the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in a suitable solvent such as triethylamine or a mixture of THF and an amine base. 1-Cyclopropylprop-2-yn-1-ol (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. After an aqueous work-up, the coupled product is purified by column chromatography.[5]
The terminal alkyne readily undergoes a copper(I)-catalyzed cycloaddition with an azide to form a stable 1,2,3-triazole ring. This highly efficient and regioselective "click" reaction is widely used in bioconjugation and drug discovery.[6]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-cyclopropylprop-2-yn-1-ol.
General Protocol: To a solution of 1-cyclopropylprop-2-yn-1-ol and an organic azide in a solvent mixture such as t-butanol and water, a freshly prepared solution of sodium ascorbate and copper(II) sulfate is added. The reaction is typically stirred at room temperature and is often complete within a few hours. The triazole product can then be isolated by extraction and purified by chromatography or recrystallization.[6]
Meyer-Schuster Rearrangement
Under acidic conditions, propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes.[2][7][8] This reaction proceeds through an allenol intermediate.
Caption: Logical workflow for the integration of 1-cyclopropylprop-2-yn-1-ol in a drug discovery program.
Section 6: Safety Information
References
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